molecular formula C8H14ClN B2861282 3-cyclobutylidenecyclobutan-1-amine hydrochloride CAS No. 2377033-11-7

3-cyclobutylidenecyclobutan-1-amine hydrochloride

Cat. No.: B2861282
CAS No.: 2377033-11-7
M. Wt: 159.66
InChI Key: UYVIHJIPPYUMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclobutylidenecyclobutan-1-amine hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a cyclobutylidene group fused to a cyclobutan-1-amine moiety, and is stabilized as a hydrochloride salt. This compound is often utilized in pharmaceutical testing and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutylidenecyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutylidene ring followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-cyclobutylidenecyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutylamine derivatives .

Scientific Research Applications

3-cyclobutylidenecyclobutan-1-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclobutylidenecyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclobutylidenecyclobutan-1-amine hydrochloride is unique due to its dual cyclobutylidene and cyclobutan-1-amine structure, which provides distinct chemical properties and reactivity.

Properties

IUPAC Name

3-cyclobutylidenecyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVIHJIPPYUMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CC(C2)N)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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